molecular formula C20H22O3 B14270583 2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione CAS No. 136897-13-7

2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione

Katalognummer: B14270583
CAS-Nummer: 136897-13-7
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: ZSNLEVJATWJBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and two phenyl groups attached to a propane-1,3-dione backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione typically involves the alkylation of phenol derivatives with tert-butyl groups under acid-catalyzed conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-tert-Butyl-2-methoxy-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and phenyl groups, along with the tert-butyl group, makes it a versatile compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

136897-13-7

Molekularformel

C20H22O3

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-tert-butyl-2-methoxy-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C20H22O3/c1-19(2,3)20(23-4,17(21)15-11-7-5-8-12-15)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI-Schlüssel

ZSNLEVJATWJBLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C(=O)C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.